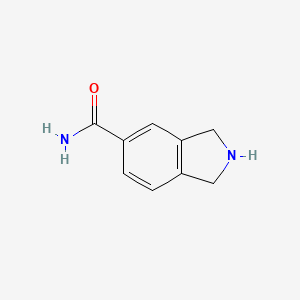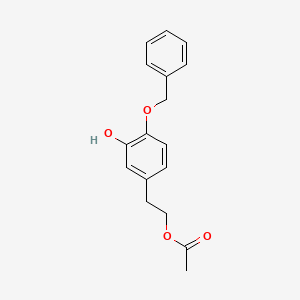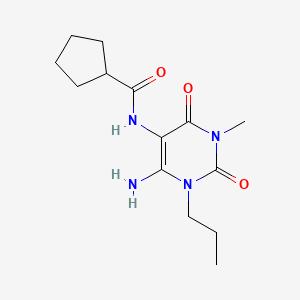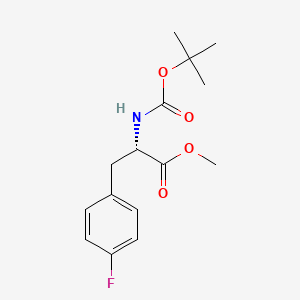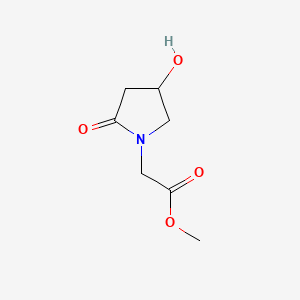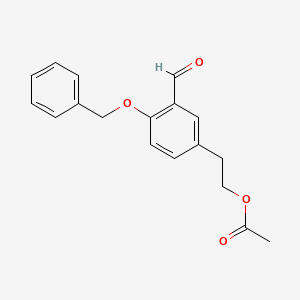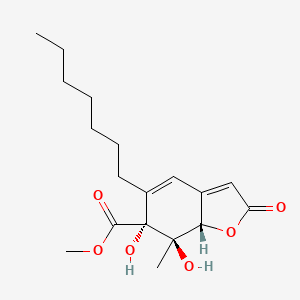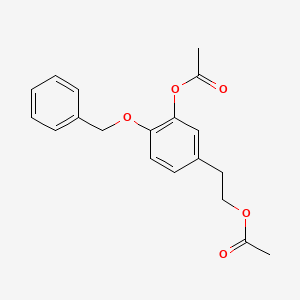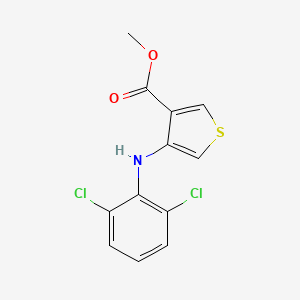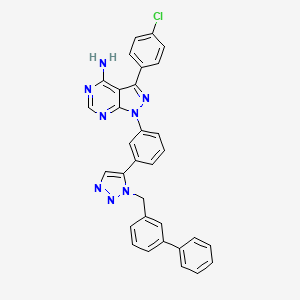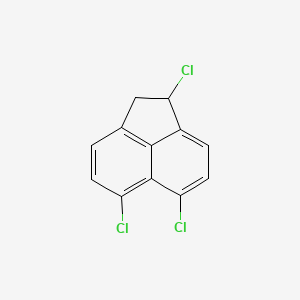
1,5,6-Trichloroacenaphthene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5,6-Trichloroacenaphthene is a chlorinated derivative of acenaphthene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three chlorine atoms attached to the acenaphthylene structure, making it a significant molecule in various chemical research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,6-Trichloroacenaphthene typically involves the chlorination of acenaphthene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas and a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is usually conducted at elevated temperatures to facilitate the chlorination process .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous chlorination of acenaphthene in a reactor, with careful monitoring of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques .
化学反応の分析
Types of Reactions
1,5,6-Trichloroacenaphthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated acenaphthenequinones.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Chlorinated acenaphthenequinones.
Reduction: Less chlorinated acenaphthenes.
Substitution: Compounds with various functional groups replacing the chlorine atoms.
科学的研究の応用
1,5,6-Trichloroacenaphthene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,5,6-Trichloroacenaphthene involves its interaction with molecular targets through its chlorinated aromatic structure. The chlorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The pathways involved include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
- 1,2,3-Trichloroacenaphthylene
- 1,4,5-Trichloroacenaphthylene
- 1,5,6-Tetrachloroacenaphthylene
Uniqueness
1,5,6-Trichloroacenaphthene is unique due to its specific chlorination pattern, which imparts distinct chemical properties and reactivity compared to other chlorinated acenaphthylene derivatives. This uniqueness makes it valuable in targeted chemical synthesis and research applications.
特性
IUPAC Name |
1,5,6-trichloro-1,2-dihydroacenaphthylene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-8-3-1-6-5-10(15)7-2-4-9(14)12(8)11(6)7/h1-4,10H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKOYEALOYGTED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=C(C3=C(C=CC1=C23)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
